molecular formula C16H20N2O3 B4957219 1-(4-methylphenyl)-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione

1-(4-methylphenyl)-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione

Cat. No.: B4957219
M. Wt: 288.34 g/mol
InChI Key: ATIPQIZIPFWXSA-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core, a 4-methylphenyl group, and an oxolan-2-ylmethylamino substituent. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-4-6-12(7-5-11)18-15(19)9-14(16(18)20)17-10-13-3-2-8-21-13/h4-7,13-14,17H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIPQIZIPFWXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804726
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-(4-methylphenyl)-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylamine with succinic anhydride to form the intermediate 4-methylphenylsuccinimide. This intermediate is then reacted with oxolan-2-ylmethylamine under appropriate conditions to yield the final product. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and product purity.

Chemical Reactions Analysis

1-(4-methylphenyl)-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific substituents on the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-methylphenyl)-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(4-methylphenyl)-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    1-(4-methylphenyl)-3-(morpholin-4-ylmethylamino)pyrrolidine-2,5-dione: This compound has a morpholine group instead of an oxolane group, leading to different chemical and biological properties.

    1-(4-methylphenyl)-3-(piperidin-1-ylmethylamino)pyrrolidine-2,5-dione:

    1-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethylamino)pyrrolidine-2,5-dione: This compound features a tetrahydrofuran group, which may influence its solubility and interaction with biological targets.

The unique combination of functional groups in this compound imparts specific properties that distinguish it from these similar compounds, making it a valuable subject of study in various scientific fields.

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